2.1. Melt Blending: This involves mixing aluminium powder/fillers with molten PMMA followed by shaping the mixture. []
2.2. Solution Casting: This method involves dissolving PMMA in a suitable solvent, dispersing the aluminium component, and then evaporating the solvent to obtain the composite film. []
2.3. In-situ Polymerization: This involves dispersing the aluminium component within a monomer mixture containing methyl methacrylate and then initiating polymerization. [, ]
2.4. Friction Stir Welding (FSW): This technique is utilized to join aluminium alloys with PMMA sheets for specific applications, forming mechanically interlocked joints. []
2.5. Chemical Vapour Deposition (CVD): This method involves grafting aluminium-binding molecules onto PMMA substrates through vapor phase reactions, creating adsorbents for aluminium removal from water. []
4.1. Surface Modification: * Silane coupling agents are often used to modify the surface of aluminium components, enhancing their compatibility with the PMMA matrix. This usually involves the hydrolysis and condensation of silane groups, forming a chemical link between the aluminium and PMMA. [, , ] * Plasma treatment can be used to modify the surface of aluminium-filled PMMA, enhancing adhesion properties. []
4.2. Polymerization Reactions: In-situ polymerization involves initiating the polymerization of methyl methacrylate in the presence of an aluminium component. The presence of aluminium species can influence the polymerization kinetics and the final polymer's tacticity. [, , , ]
4.3. Adsorption Processes: When using modified PMMA to remove aluminium from water, the process involves the complexation or chelation of aluminium ions by functional groups present on the modified PMMA surface. []
5.1. Fire Retardancy: ATH and Al2O3 act as fire retardants by decomposing at elevated temperatures, releasing water vapor or forming a protective char layer that insulates the underlying material. [, , ]
5.2. Corrosion Protection: Aluminium-containing coatings on PMMA, especially in aerospace applications, act as a physical barrier against corrosive agents. Additionally, the presence of aluminium can induce a self-healing effect by forming a passive oxide layer upon exposure to corrosive environments. [, , ]
5.3. Mechanical Reinforcement: Aluminium powder and Al2O3 nanoparticles enhance the mechanical strength of PMMA by acting as reinforcing agents within the polymer matrix. The improved strength arises from efficient stress transfer between the stiff aluminium phase and the PMMA matrix. [, , ]
6.1. Mechanical Properties:* Increased tensile strength, flexural strength, and hardness. [, , , , ]* Enhanced impact resistance. []* Improved scratch resistance. []
6.2. Thermal Properties:* Enhanced thermal stability and increased degradation temperature. [, , ]* Improved thermal conductivity. []
6.3. Optical Properties:* Depending on the type and concentration of the aluminium component, transparency can be maintained or reduced. [, ]* Potential for fluorescence with the incorporation of specific aluminium-containing compounds. []
6.4. Other Properties:* Improved fire retardancy. [, , ]* Enhanced corrosion resistance. [, , ]* Altered rheological behavior, affecting its flow and processing characteristics. [, ]
7.1. Construction:* Fire-retardant panels and cladding: ATH-filled PMMA composites offer improved fire safety in buildings. []* Decorative elements: The aesthetic appeal of PMMA combined with the durability of aluminium makes these composites suitable for interior and exterior design elements. []
7.2. Aerospace:* Corrosion-resistant coatings: Aluminium-containing PMMA coatings protect aluminium alloys used in aircraft structures from corrosion. [, ]
7.3. Electronics:* Thin-film capacitors: PMMA acts as a dielectric layer, and aluminium can be used as an electrode material. []
7.4. Biomedical:* Denture base materials: PMMA is commonly used, and the addition of Al2O3 nanoparticles improves its mechanical properties and radiopacity. [, ]* Root canal sealers: Nanostructured hydroxyapatite (HA) fillers improve the radiopacity of methacrylate-based sealers. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: